molecular formula C18H28N4O2S B6562742 1-cyclohexyl-3-{4-[3-oxo-3-(piperidin-1-yl)propyl]-1,3-thiazol-2-yl}urea CAS No. 1091020-97-1

1-cyclohexyl-3-{4-[3-oxo-3-(piperidin-1-yl)propyl]-1,3-thiazol-2-yl}urea

Cat. No. B6562742
CAS RN: 1091020-97-1
M. Wt: 364.5 g/mol
InChI Key: GEMPIGCTIKTCBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-3-{4-[3-oxo-3-(piperidin-1-yl)propyl]-1,3-thiazol-2-yl}urea, also known as CTPPU, is a small molecule that has been studied for its potential applications in medicinal chemistry. CTPPU has been found to possess various biological activities, such as anti-cancer, anti-inflammatory, and anti-viral properties. CTPPU has also been studied for its ability to modulate the activity of enzymes, receptors, and other proteins.

Scientific Research Applications

These diverse applications highlight the versatility of 1-cyclohexyl-3-{4-[3-oxo-3-(piperidin-1-yl)propyl]-1,3-thiazol-2-yl}urea and underscore its potential impact across multiple scientific domains. Further research will deepen our understanding and potentially lead to therapeutic breakthroughs. 🌟

properties

IUPAC Name

1-cyclohexyl-3-[4-(3-oxo-3-piperidin-1-ylpropyl)-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2S/c23-16(22-11-5-2-6-12-22)10-9-15-13-25-18(20-15)21-17(24)19-14-7-3-1-4-8-14/h13-14H,1-12H2,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMPIGCTIKTCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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